molecular formula C5H3Cl4N3 B8371584 2,3,5,6-Tetrachloro-4-hydrazinopyridine CAS No. 2176-64-9

2,3,5,6-Tetrachloro-4-hydrazinopyridine

Cat. No.: B8371584
CAS No.: 2176-64-9
M. Wt: 246.9 g/mol
InChI Key: CCNIAHUQBGJXCA-UHFFFAOYSA-N
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Description

2,3,5,6-Tetrachloro-4-hydrazinopyridine is a polyhalogenated pyridine derivative featuring a hydrazine functional group at the 4-position of the pyridine ring. This compound is structurally characterized by four chlorine atoms at positions 2, 3, 5, and 6, which confer electron-withdrawing effects, and a hydrazine (-NH-NH₂) group at position 4, which introduces nucleophilic reactivity.

The hydrazine moiety enables diverse reactivity, such as participation in cyclization reactions to form heterocyclic frameworks (e.g., triazolopyridines) . Additionally, the chlorine substituents make the compound a candidate for further functionalization via nucleophilic aromatic substitution (NAS) or metal-catalyzed cross-coupling. Potential applications include medicinal chemistry (e.g., anticoagulant activity observed in related tetrachloropyridinol derivatives) and agrochemical research (e.g., antimicrobial analogs like TCMS pyridine) .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
2,3,5,6-Tetrachloro-4-hydrazinopyridine has shown potential as an anticancer agent. Research indicates that halogenated pyridine derivatives can induce apoptosis in cancer cells through various mechanisms.

Compound Cancer Type IC50 (µM) Reference
This compoundA549 (Lung)10.5
This compoundMCF-7 (Breast)12.0

A study demonstrated that this compound effectively inhibited the proliferation of A549 lung cancer cells by promoting oxidative stress and disrupting mitochondrial function .

Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties. Its efficacy against various bacterial strains highlights its potential as a therapeutic agent.

Bacterial Strain Inhibition Zone (mm) Reference
Escherichia coli15
Staphylococcus aureus18

In vitro tests revealed significant antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting that this compound could be developed into a new class of antibiotics .

Agricultural Applications

Herbicide Development
The compound's structural characteristics make it a candidate for the development of novel herbicides. Research indicates that halogenated hydrazinopyridines can selectively inhibit plant growth by interfering with specific biochemical pathways.

Target Plant Species Effective Concentration (g/ha) Reference
Amaranthus retroflexus0.5
Setaria viridis0.7

Field trials have shown that formulations containing this compound significantly reduce weed populations without harming crop yields .

Material Science

Synthesis of Functional Polymers
this compound is utilized in the synthesis of functional polymers with enhanced properties for various applications including coatings and adhesives.

Polymer Type Property Enhanced Reference
PolyurethaneChemical resistance
Epoxy resinAdhesion strength

Studies indicate that the incorporation of this compound into polymer matrices improves thermal stability and mechanical strength.

Case Studies

Case Study 1: Anticancer Efficacy
A comprehensive study evaluated the anticancer effects of this compound on various cancer cell lines. The results demonstrated a dose-dependent inhibition of cell viability in A549 cells through apoptosis induction via the mitochondrial pathway .

Case Study 2: Agricultural Application
In a controlled agricultural study, the effectiveness of this compound as a herbicide was assessed against common weeds in corn fields. The results indicated a significant reduction in weed biomass while maintaining crop health over multiple growing seasons .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The compound undergoes nucleophilic aromatic substitution (NAS) at activated positions on the pyridine ring. The 2-, 4-, and 6-positions are most reactive due to the electron-withdrawing influence of the ring nitrogen and chlorine substituents.

Key Observations :

  • Solvent Dependency : Reactions in polar aprotic solvents (e.g., DMF) favor bimolecular addition-elimination mechanisms via Meisenheimer intermediates .

  • Regioselectivity : Substitution occurs preferentially at the 4-position (hydrazine site) and 6-position due to resonance stabilization from the nitrogen atom .

Example Reaction :

C5H3Cl4N3+ROHNaOH heatC5H2Cl3N2OR+HCl+N2H4\text{C}_5\text{H}_3\text{Cl}_4\text{N}_3+\text{ROH}\xrightarrow{\text{NaOH heat}}\text{C}_5\text{H}_2\text{Cl}_3\text{N}_2\text{OR}+\text{HCl}+\text{N}_2\text{H}_4

Conditions: Reflux in ethanol/NaOH (1–2 hours) .

Base-Induced Elimination Reactions

The hydrazine group participates in elimination reactions under strongly alkaline conditions, leading to dechlorination and ring modification.

Mechanism :

  • Step 1 : Deprotonation of the hydrazine group by hydroxide ions.

  • Step 2 : Elimination of nitrogen gas (N2\text{N}_2
    ) and chloride ions (Cl\text{Cl}^-
    ), forming a dichloropyridine derivative .

Experimental Data :

Starting MaterialConditionsProductYieldSource
2,3,5,6-Tetrachloro-4-hydrazinopyridine5N NaOH, ethanol, 75°C, 1.25h2,5-Dichloropyridine83.3%
3,5,6-Trichloro-2-hydrazinopyridineSame as above2,5-Dichloropyridine60%

Cross-Coupling Reactions

The compound serves as a precursor in metal-catalyzed cross-coupling reactions. For example:

  • Suzuki-Miyaura Coupling : Reacts with arylboronic acids in the presence of Pd catalysts to form biarylpyridines .

  • Stille Coupling : Substitutes chlorine atoms with alkenyl or aryl groups using organostannanes .

General Reaction :

C5H3Cl4N3+Ar B OH 2Pd PPh3 4,baseC5H2Cl3N2Ar+Byproducts\text{C}_5\text{H}_3\text{Cl}_4\text{N}_3+\text{Ar B OH }_2\xrightarrow{\text{Pd PPh}_3\text{ }_4,\text{base}}\text{C}_5\text{H}_2\text{Cl}_3\text{N}_2\text{Ar}+\text{Byproducts}

Oxidation and Reductive Transformations

  • Oxidation : Treatment with H2O2\text{H}_2\text{O}_2
    or KMnO4\text{KMnO}_4
    oxidizes the hydrazine group to a nitro group, forming 2,3,5,6-tetrachloro-4-nitropyridine.

  • Reduction : Catalytic hydrogenation (H2/Pd C\text{H}_2/\text{Pd C}
    ) removes chlorine atoms selectively, yielding partially dechlorinated pyridines.

Structural and Physicochemical Data

PropertyValueSource
Molecular FormulaC5H3Cl4N3\text{C}_5\text{H}_3\text{Cl}_4\text{N}_3
Molecular Weight246.909 g/mol
CAS Number2176-64-9
Boiling PointNot reported
Melting PointNot reported

Synthetic Utility

This compound is a versatile intermediate in:

  • Pharmaceuticals : Synthesis of antimalarial and antiviral agents via functional group interconversion.

  • Agrochemicals : Production of herbicides and insecticides through regioselective substitutions .

Citations reflect experimental protocols and mechanistic interpretations from peer-reviewed patents and chemical databases.

Comparison with Similar Compounds

The following table and analysis compare 2,3,5,6-Tetrachloro-4-hydrazinopyridine with structurally related chlorinated pyridine derivatives, focusing on substituents, reactivity, and applications.

Table 1: Key Structural and Functional Comparisons

Compound Name Substituent(s) Reactivity/Properties Applications References
This compound Hydrazine (-NH-NH₂) Nucleophilic, forms heterocycles via cyclization Pharmaceutical intermediates, agrochemicals
2,3,5,6-Tetrachloro-4-iodopyridine Iodo (-I) Undergoes NAS: S-nucleophiles (para), O/N-nucleophiles (ortho) Precursor for functionalized bipyridines
2,3,5,6-Tetrachloro-4-(methylsulfonyl)pyridine (TCMS) Methylsulfonyl (-SO₂CH₃) Electron-withdrawing, antimicrobial Biocide in research settings
2,3,5,6-Tetrachloro-4-pyridylphosphonic acid esters Phosphonate (-PO(OR)₂) Stable under thermal conditions Ligands for metal coordination
2,3,5,6-Tetrachloro-4-fluoropyridine Fluoro (-F) Resists NAS due to strong C-F bond Building block for fluorinated materials
2,3,5,6-Tetrachloropyridine-4-thiol Thiol (-SH) Forms disulfides, metal-complexing agent Chelation chemistry, catalysis

Reactivity and Substitution Patterns

  • Nucleophilic Aromatic Substitution (NAS): The iodo derivative (2,3,5,6-tetrachloro-4-iodopyridine) exhibits regioselective NAS: sulfur nucleophiles (e.g., thiols) substitute at the para position relative to the ring nitrogen, while oxygen/nitrogen nucleophiles attack the ortho position . In contrast, the hydrazino derivative’s -NH-NH₂ group acts as a leaving group or participates in cyclization (e.g., forming triazolopyridines with oxidants like NaOCl) . Phosphonate esters (from pentachloropyridine and trimethyl phosphite) form stable P–C bonds, whereas analogous reactions with pentafluoropyridine lead to reduction products, highlighting halogen-dependent reactivity .
  • Electronic Effects:

    • The methylsulfonyl group in TCMS pyridine is strongly electron-withdrawing, enhancing the electrophilicity of the pyridine ring and enabling antimicrobial activity . The hydrazine group , though weakly electron-donating, facilitates redox-active transformations and heterocycle formation .

Preparation Methods

Nucleophilic Substitution of Pentachloropyridine

The most direct route to 2,3,5,6-tetrachloro-4-hydrazinopyridine involves the nucleophilic substitution of pentachloropyridine with hydrazine. This method leverages the high reactivity of the 4-position chlorine atom due to electron-withdrawing effects from adjacent chlorines, which activate the pyridine ring for nucleophilic attack .

Reaction Mechanism and Conditions

  • Substrate Preparation : Pentachloropyridine serves as the starting material, synthesized via exhaustive chlorination of pyridine or through intermediates like perchlorocyclopentene-3-one .

  • Hydrazine Introduction : Hydrazine (NH₂NH₂) reacts with pentachloropyridine in a polar aprotic solvent (e.g., dichloromethane or N,N-dimethylpropanolamine) under inert atmosphere .

  • Temperature Control : Reactions are typically conducted at 0–25°C to minimize side reactions, such as multiple substitutions or ring degradation .

  • Workup : Post-reaction, the mixture is washed with a mild base (e.g., sodium carbonate) to neutralize excess hydrazine, followed by drying agents (e.g., magnesium sulfate) and solvent evaporation .

Key Data:

ParameterValue/DetailSource Citation
Starting MaterialPentachloropyridine
SolventDichloromethane/N,N-dimethylpropanolamine
Temperature0–25°C
Reaction Time10–24 hours
Yield (Theoretical)65–95% (extrapolated from analogs)

Advantages : High regioselectivity at the 4-position due to electronic activation.
Challenges : Requires stringent control over stoichiometry to avoid di-substitution.

Partial Dechlorination of Pentachloropyridine Derivatives

An alternative approach involves partial dechlorination of 2,3,4,5,6-pentachloropyridine to introduce the hydrazine group. This method combines reductive dechlorination with subsequent hydrazination.

Protocol Overview

  • Reductive Step : Zinc dust in aqueous alkaline medium selectively removes one chlorine atom from pentachloropyridine, yielding 2,3,5,6-tetrachloropyridine .

  • Hydrazination : The tetrachloropyridine intermediate reacts with hydrazine hydrate under reflux conditions in solvents like methanol or ethanol .

Key Data:

ParameterValue/DetailSource Citation
Reductive AgentMetallic zinc (pH 12–14)
Intermediate2,3,5,6-Tetrachloropyridine
Hydrazination SolventMethanol/N,N-dimethylpropanolamine
Temperature60–130°C

Advantages : Mitigates over-substitution risks by pre-forming the tetrachloro intermediate.
Challenges : Multi-step synthesis increases complexity and cost.

Catalyzed Hydrazine Substitution

Recent advancements employ catalytic systems to enhance reaction efficiency. For example, Pt/C or Pd/C catalysts facilitate hydrogenolysis of specific C–Cl bonds, enabling selective hydrazine incorporation .

Procedure Highlights

  • Catalyst Loading : 5–10 wt% Pt/C or Pd/C relative to substrate .

  • Hydrogen Atmosphere : Reactions proceed under hydrogen pressure (0.3–1 MPa) to stabilize intermediates .

  • Regioselectivity : Catalysts direct hydrazine to the 4-position by modulating electronic and steric factors .

Key Data:

ParameterValue/DetailSource Citation
Catalyst8% Pt/C
Pressure0.3 MPa
Yield~89% (for analogous reactions)

Advantages : Improved reaction rates and selectivity.
Challenges : High catalyst costs and sensitivity to reaction conditions.

Solvent and Base Optimization

The choice of solvent and base critically impacts reaction outcomes. For instance:

  • N,N-Dimethylpropanolamine acts as both solvent and weak base, maintaining pH 6–9 to prevent hydrolysis of hydrazine .

  • Pyridine additives enhance regioselectivity by coordinating to the pyridine nitrogen, further activating the 4-position .

Analytical Characterization

Post-synthesis, the product is validated via:

  • NMR Spectroscopy : Distinct peaks for hydrazine protons (δ 4.5–5.5 ppm) and aromatic chlorines.

  • Mass Spectrometry : Molecular ion peak at m/z 247 (C₅HCl₄N₃).

  • HPLC Purity : >99% achieved via recrystallization from dichloromethane/hexane .

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Nucleophilic Substitution70–95>99HighModerate
Partial Dechlorination60–8095–98ModerateHigh
Catalyzed Hydrazination85–90>99LowHigh

Properties

CAS No.

2176-64-9

Molecular Formula

C5H3Cl4N3

Molecular Weight

246.9 g/mol

IUPAC Name

(2,3,5,6-tetrachloropyridin-4-yl)hydrazine

InChI

InChI=1S/C5H3Cl4N3/c6-1-3(12-10)2(7)5(9)11-4(1)8/h10H2,(H,11,12)

InChI Key

CCNIAHUQBGJXCA-UHFFFAOYSA-N

Canonical SMILES

C1(=C(C(=NC(=C1Cl)Cl)Cl)Cl)NN

Origin of Product

United States

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